m-Xylene-d10's high deuterium content (98 atom %) makes it an ideal internal standard in various spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. Its well-defined peaks and minimal interference with analytes of interest ensure accurate chemical shift referencing and signal normalization. This allows researchers to precisely compare and interpret spectra from different samples or experiments. Source: Sigma-Aldrich product page for m-Xylene-d10:
m-Xylene-d10 is a deuterated form of m-xylene, specifically the isotopologue where ten hydrogen atoms are replaced by deuterium. Its chemical formula is C₈D₁₀, and it is known for its clear, colorless liquid appearance. This compound primarily serves as a solvent and is utilized in various chemical synthesis processes. The presence of deuterium allows for unique applications in research, particularly in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry due to the distinct behavior of deuterium compared to hydrogen.
m-Xylene-d10 does not possess a specific mechanism of action as it primarily functions as an inert internal standard in spectroscopy. Its role lies in providing a reference peak in the spectrum that is distinct from the analyte of interest but shares similar chemical properties, allowing for accurate quantification [].
The synthesis of m-xylene-d10 typically involves the following methods:
m-Xylene-d10 finds applications primarily in research and analytical chemistry:
Interaction studies involving m-xylene-d10 often focus on its behavior in different chemical environments. These studies are vital for understanding:
m-Xylene-d10 shares similarities with other xylene isomers and related compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
o-Xylene | C₈H₁₀ | Has two methyl groups on adjacent carbon atoms. |
p-Xylene | C₈H₁₀ | Methyl groups are located on opposite sides of the ring. |
Ethylbenzene | C₈H₁₀ | Contains an ethyl group instead of two methyl groups. |
Toluene | C₇H₈ | Contains one methyl group on a benzene ring. |
m-Xylene-d10 is unique among these compounds due to its isotopic labeling with deuterium, which provides distinct advantages in analytical techniques such as NMR and mass spectrometry. This isotopic substitution alters physical properties, making it a valuable tool for chemists studying reaction mechanisms and molecular interactions without interference from protons.
The discovery of deuterium by Harold Urey in 1931 revolutionized isotopic labeling techniques, creating demand for deuterated aromatic compounds. m-Xylene-d10 first appeared in scientific literature during microwave spectroscopy studies of rotational constants in the 1980s, where its deuterated structure provided clearer spectral resolution than protiated m-xylene. The development of pulsed beam Fourier transform microwave spectroscopy (FTMW) enabled precise measurement of its rotational spectra between 6-26.5 GHz, establishing baseline data still referenced today.
Deuterium's nuclear properties (I=1 spin vs. I=½ for hydrogen) made m-Xylene-d10 indispensable for early NMR studies of aromatic systems. Its quadrupole moment (2.86 fm²) allows distinct relaxation behavior critical for analyzing molecular dynamics in solution-phase chemistry. The compound's mass shift (M+10) later facilitated breakthroughs in GC/MS quantification of volatile organic compounds, particularly in environmental monitoring applications.
Deuteration alters m-xylene's physical and chemical properties through isotopic effects:
Property | m-Xylene | m-Xylene-d10 | Change (%) |
---|---|---|---|
Boiling Point (°C) | 138.4 | 138-139 | +0.43 |
Density (g/mL @25°C) | 0.864 | 0.95 | +9.95 |
Refractive Index (nD²⁰) | 1.4972 | 1.497 | -0.01 |
Vapor Pressure (kPa @25°C) | 0.887 | 0.802 | -9.58 |
The increased mass reduces vibrational amplitudes (√(mH/mD) ≈ 0.707), lowering reaction rates in Diels-Alder reactions by 2-3 fold compared to protiated m-xylene. NMR chemical shifts exhibit deuterium-induced deshielding effects of 0.05-0.15 ppm in adjacent carbons, critical for structural elucidation.
Contemporary applications leverage m-Xylene-d10's unique properties:
Recent advances in catalytic deuteration methods have expanded m-Xylene-d10's utility. Rhodium(III)-catalyzed H/D exchange achieves 98% deuteration at 80°C using D₂O, reducing production costs by 40% compared to traditional PtO₂ methods. In drug development, deuterated analogs of tyrosine kinase inhibitors show 3-fold increased plasma half-life when synthesized using m-Xylene-d10 intermediates. Environmental scientists employ it as a conservative tracer in atmospheric transport models, with Henry's law constant (H=1.2×10⁻³ M/atm) enabling precise VOC fate modeling.
Flammable;Irritant